Product packaging for 2-hydrazinobenzenesulfonic acid(Cat. No.:CAS No. 91-26-9)

2-hydrazinobenzenesulfonic acid

Cat. No.: B1596415
CAS No.: 91-26-9
M. Wt: 188.21 g/mol
InChI Key: NNUQEZBWGDSLCX-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrazino- and Sulfonic Acid Functional Groups in Organic Chemistry

The hydrazino and sulfonic acid groups each impart distinct and powerful properties to an organic molecule.

The sulfonic acid group (-SO₃H) is an organosulfur functional group that is a derivative of sulfuric acid. chemicalbook.com It consists of a sulfur atom bonded to two oxygen atoms via double bonds, a hydroxyl group, and a carbon atom of the organic moiety. chemicalbook.com Key characteristics include:

Strong Acidity: Sulfonic acids are among the strongest organic acids, with pKa values that are often negative. chemicalland21.com This high acidity is due to the significant stabilization of the resulting sulfonate anion (R-SO₃⁻) through resonance across the three oxygen atoms.

High Polarity and Water Solubility: The polarity of the sulfonic acid group makes compounds containing it, especially those with shorter organic chains, highly soluble in water. chemicalbook.com This property is crucial in applications like dyes and detergents, where water solubility is essential. nih.gov

Catalytic Activity: Their strong acidity allows sulfonic acids, such as p-toluenesulfonic acid, to be used as effective catalysts in a variety of organic reactions, including esterification and alkylation. nih.gov

Synthetic Utility: The sulfonic acid group can be introduced into aromatic rings through sulfonation reactions and serves as a good leaving group in certain nucleophilic substitution reactions.

The hydrazino group (-NHNH₂) is a derivative of hydrazine (B178648) (N₂H₄) and is characterized by its nucleophilic nature. nih.gov Its significance in organic chemistry includes:

Nucleophilicity: The presence of two nitrogen atoms, each with a lone pair of electrons, makes the hydrazine group a potent nucleophile. However, it is considered a weaker base than ammonia (B1221849).

Formation of Hydrazones: Hydrazines readily react with aldehydes and ketones in condensation reactions to form hydrazones (R₁R₂C=NNH₂). This reaction is fundamental in both synthesis and analysis, forming the basis for classic tests for carbonyl compounds.

Synthetic Intermediates: The hydrazino group is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles. nbinno.com It is also central to important reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. nih.gov

When combined on a benzene (B151609) ring, the electron-withdrawing and strongly acidic sulfonic acid group and the nucleophilic, basic hydrazino group create a molecule with multifaceted chemical behavior, influencing its reactivity, solubility, and potential applications.

Overview of Hydrazinobenzenesulfonic Acid Isomers and Their Research Relevance

Hydrazinobenzenesulfonic acid exists in three positional isomers, depending on the relative positions of the hydrazino and sulfonic acid groups on the benzene ring: ortho (2-), meta (3-), and para (4-). The position of these substituents significantly affects the molecule's properties and, consequently, the research interest they attract.

4-Hydrazinobenzenesulfonic acid (para-isomer): This is the most well-documented and widely used isomer. It serves as an important intermediate in the synthesis of pharmaceuticals and dyes. chemicalbook.comthermofisher.comguidechem.com For instance, it is used in the preparation of certain acid dyes and as a reagent for creating inhibitors of viruses. chemicalbook.comthermofisher.com Its synthesis typically starts from p-aminobenzenesulfonic acid (sulfanilic acid), which undergoes diazotization followed by reduction with agents like sodium sulfite (B76179) or zinc powder. guidechem.comprepchem.comnih.gov Research has also explored its potential as an inhibitor for specific enzymes involved in cell signaling pathways, suggesting applications in developing anti-tumor drugs. prepchem.com

3-Hydrazinobenzenesulfonic acid (meta-isomer): The meta-isomer is also a subject of research, particularly in medicinal chemistry. chemspider.com Like its para counterpart, it is a water-soluble solid. chemspider.com It has been investigated for its biological activities, including the inhibition of protein tyrosine phosphatases, which are crucial in cellular regulation. chemspider.com Its utility as a precursor for synthesizing heterocyclic compounds and other complex molecules is also recognized in organic synthesis. chemspider.com

2-Hydrazinobenzenesulfonic acid (ortho-isomer): In stark contrast to the meta and para isomers, there is a significant lack of published research and readily available data for this compound. Chemical databases and scientific literature provide extensive information on the 3- and 4-isomers but are largely silent on the ortho-isomer. This disparity suggests that the 2-isomer is either more difficult to synthesize, less stable, or has not yet been identified for significant practical applications, leading to limited academic and industrial inquiry.

Table 1: Comparison of Hydrazinobenzenesulfonic Acid Isomers

Property This compound (ortho) 3-Hydrazinobenzenesulfonic Acid (meta) 4-Hydrazinobenzenesulfonic Acid (para)
Synonyms o-Hydrazinobenzenesulfonic acid, 2-Sulfophenylhydrazine m-Hydrazinobenzenesulfonic acid, Phenylhydrazine-m-sulfonic acid chemspider.com p-Hydrazinobenzenesulfonic acid, Phenylhydrazine-p-sulfonic acid nih.gov
CAS Number 2644-68-0 (disputed, often linked to another compound) 138-30-7 chemspider.com 98-71-5 nbinno.comgoogle.com
Molecular Formula C₆H₈N₂O₃S C₆H₈N₂O₃S chemspider.com C₆H₈N₂O₃S nbinno.com
Molecular Weight 188.21 g/mol 188.21 g/mol chemspider.com 188.20 g/mol nih.gov
Appearance Data not available Crystalline solid White to yellow crystalline solid nih.govguidechem.com

| Research Focus | Very limited | Medicinal chemistry, organic synthesis chemspider.com | Dye and pharmaceutical intermediate, analytical reagent chemicalbook.comthermofisher.com |

Scope of Academic Inquiry into this compound and its Derivatives

The academic and industrial focus on this compound has been remarkably limited when compared to its meta and para isomers. A thorough review of scientific literature and chemical databases reveals a scarcity of studies detailing its synthesis, properties, or applications.

While detailed experimental procedures for the 2-isomer are not readily found, a probable synthesis route can be inferred from the established chemistry of its isomers and structurally related compounds. The synthesis would likely begin with 2-aminobenzenesulfonic acid (orthanilic acid). Following the general pattern for producing arylhydrazines from anilines, the process would involve two key steps:

Diazotization: The amino group of 2-aminobenzenesulfonic acid would be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This is a standard procedure for generating diazonium intermediates. prepchem.com

Reduction: The resulting diazonium salt would then be reduced to form the target hydrazine. Common reducing agents for this transformation include sodium sulfite, sodium metabisulfite, or zinc powder. guidechem.comprepchem.com This step carefully reduces the diazonium group to the hydrazino group without affecting the sulfonic acid moiety.

A similar multi-step process involving diazotization and reduction is used to prepare the analogous compound, 2-hydrazinobenzoic acid, from 2-aminobenzoic acid, lending strong support to this proposed synthetic pathway.

The lack of research into this compound and its derivatives means that their potential applications remain largely theoretical. It is plausible that, like its isomers, it could serve as an intermediate in the synthesis of specialized dyes or pharmacologically active molecules. The ortho arrangement of the functional groups might lead to unique chelating properties or facilitate specific cyclization reactions to form novel heterocyclic systems. However, without dedicated research and published findings, such possibilities remain speculative. The reasons for this research gap could include challenges in synthesis, potential instability of the compound due to steric interactions between the adjacent bulky groups, or simply a lack of identified high-value applications to drive inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3S B1596415 2-hydrazinobenzenesulfonic acid CAS No. 91-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylbenzenesulfonic acid
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InChI

InChI=1S/C6H8N2O3S/c7-8-5-3-1-2-4-6(5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
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InChI Key

NNUQEZBWGDSLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20238348
Record name o-Hydrazinobenzenesulphonic acid
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Molecular Weight

188.21 g/mol
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CAS No.

91-26-9
Record name 2-Hydrazinylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-hydrazino-
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Synthetic Methodologies and Reaction Design for Hydrazinobenzenesulfonic Acids

Conventional Synthetic Pathways for Hydrazinobenzenesulfonic Acid Isomers

The traditional approach to synthesizing hydrazinobenzenesulfonic acids is a multi-step process that begins with the corresponding aminobenzenesulfonic acid isomer. The core of this synthesis involves the formation of a diazonium salt, which is subsequently reduced to the desired hydrazine (B178648) derivative.

The initial and most critical step is the diazotization of an aminobenzenesulfonic acid. For the synthesis of 2-hydrazinobenzenesulfonic acid, the precursor is 2-aminobenzenesulfonic acid (also known as orthanilic acid). This reaction involves treating the amino group with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric or sulfuric acid. youtube.comguidechem.com

The process is highly temperature-sensitive and must be conducted under cold conditions, usually between 0-5°C, to prevent the highly unstable diazonium salt from decomposing, which would lead to the unwanted formation of phenols and the release of nitrogen gas. guidechem.comsemanticscholar.org The aminobenzenesulfonic acid is first dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, before the addition of sodium nitrite. prepchem.comunb.ca This mixture is then slowly added to the chilled mineral acid to generate the diazonium salt, which may precipitate from the solution as a crystalline solid. youtube.comprepchem.com The strong acid environment must be maintained throughout the diazotization to ensure the reaction proceeds to completion. orgsyn.org

Table 1: Typical Reactants for the Diazotization of Aminobenzenesulfonic Acids

Precursor (for 2-isomer) Diazotizing Agent Acid Medium Temperature

This table presents a generalized summary of reactants and conditions based on established chemical principles for diazotization reactions. guidechem.comguidechem.comprepchem.com

Once formed, the diazonium salt intermediate is immediately subjected to a reduction process to convert the diazonium group (-N₂⁺) into a hydrazine group (-NHNH₂). Several reducing agents can be employed for this transformation. A common and effective method involves the use of sodium bisulfite (NaHSO₃) or sodium metabisulfite. guidechem.comlibretexts.org This reaction is believed to proceed through the formation of an intermediate azo-sulfonate, which is then further reduced and hydrolyzed to the hydrazine. libretexts.org

The diazonium salt is typically added to a solution of the reducing agent, with the temperature carefully controlled. prepchem.com For example, in the synthesis of the 4-isomer, the diazonium salt is added to a sodium bisulfite solution while keeping the temperature below 50°C. prepchem.com Other mild reducing agents like zinc dust or stannous chloride are also effective for this conversion. guidechem.comlibretexts.org The choice of reducing agent can influence the reaction conditions and the subsequent work-up procedure.

Reaction Scheme: General Reduction of a Diazonium Salt Ar-N₂⁺ + Reducing Agent (e.g., NaHSO₃) → Ar-NH-NH-SO₃H → Ar-NHNH₂ This generalized scheme illustrates the conversion of an aryl diazonium ion to a hydrazine via a sulfite (B76179) adduct intermediate. libretexts.org

The final stage of the conventional synthesis often involves a hydrolysis step to yield the free hydrazinobenzenesulfonic acid. When sodium bisulfite is used as the reducing agent, the resulting intermediate, a 2-(sulfophenyl)hydrazine-1-sulfonic acid, is typically hydrolyzed by heating it with a strong acid, such as hydrochloric acid. prepchem.com This process also serves to decompose any remaining excess sulfite. prepchem.com

Following hydrolysis, the desired this compound product crystallizes upon cooling the acidic solution. prepchem.com Purification is essential to remove by-products and unreacted starting materials. The crude product is typically collected by filtration and washed with cold water. prepchem.com Further purification can be achieved through recrystallization from a suitable solvent, often hot water, sometimes with the addition of decolorizing carbon to remove colored impurities, yielding the final product as a crystalline solid. guidechem.comprepchem.comnbinno.com

Precursor Reactivity in the Formation of Specific Hydrazinobenzenesulfonic Acid Derivatives

Synthesis of Substituted this compound Analogues (e.g., 2-Ethoxy-5-hydrazinobenzenesulfonic acid)

The synthesis of substituted analogues of this compound follows the same fundamental synthetic logic as the parent compound: the structure of the final product is dictated by the substitution pattern of the precursor aniline.

To synthesize a specific derivative such as 2-ethoxy-5-hydrazinobenzenesulfonic acid, the synthetic chemist must begin with the correspondingly substituted precursor, which in this case would be 5-amino-2-ethoxybenzenesulfonic acid. The synthesis would proceed via the established two-step sequence:

Diazotization : The 5-amino-2-ethoxybenzenesulfonic acid is treated with sodium nitrite in a cold, acidic medium to convert the amino group at the C5 position into a diazonium salt.

Reduction : The resulting diazonium salt is then reduced using a suitable agent like sodium sulfite or tin(II) chloride to yield the target 2-ethoxy-5-hydrazinobenzenesulfonic acid.

The reactivity of the precursor is influenced by the electronic nature of the existing substituents. The ethoxy group at the C2 position is an electron-donating group, which activates the aromatic ring. This can affect the rate and conditions required for both the diazotization and the subsequent reduction steps. However, the fundamental regiochemical outcome is secured by the fixed positions of the functional groups on the starting material. The synthesis of the necessary precursor itself, 5-amino-2-ethoxybenzenesulfonic acid, would involve standard aromatic chemistry steps, such as the sulfonation of 4-ethoxyaniline or the reduction of a nitrated derivative of 2-ethoxybenzenesulfonic acid.

Chemical Reactivity and Derivatization of Hydrazinobenzenesulfonic Acids

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines, including 2-hydrazinobenzenesulfonic acid, is their condensation with aldehydes and ketones. numberanalytics.comwikipedia.org This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. numberanalytics.comnih.gov The resulting compounds are known as hydrazones. wikipedia.org This process is a cornerstone of derivatization, converting carbonyl compounds into stable, often crystalline, derivatives.

The reaction between this compound and a carbonyl compound (an aldehyde or a ketone) yields a corresponding hydrazone. wikipedia.orgchemicalland21.com This transformation replaces the carbonyl oxygen atom with the =N-NH-C6H4-SO3H group. wikipedia.org The reaction is highly versatile and can be performed with a wide range of aliphatic and aromatic carbonyl compounds, leading to a vast structural diversity of hydrazone derivatives. smolecule.com The sulfonic acid group imparts increased water solubility to the resulting hydrazones compared to those derived from unsubstituted phenylhydrazine.

The general reaction is as follows: R¹R²C=O + H₂N-NH-C₆H₄-SO₃H → R¹R²C=N-NH-C₆H₄-SO₃H + H₂O

This reactivity allows for the synthesis of a broad library of compounds where the properties can be tuned by varying the structure of the initial aldehyde or ketone.

Table 1: Examples of Hydrazone Formation with this compound

Carbonyl Compound Structure Resulting Hydrazone Product
Benzaldehyde C₆H₅CHO Benzaldehyde (2-sulfophenyl)hydrazone
Acetone (CH₃)₂CO Acetone (2-sulfophenyl)hydrazone
Cyclohexanone C₆H₁₀O Cyclohexanone (2-sulfophenyl)hydrazone

This table illustrates the variety of carbonyl compounds that can be derivatized, leading to structurally diverse hydrazones.

The formation of hydrazones is a reversible reaction that proceeds through a two-step mechanism: a rapid nucleophilic attack by the hydrazine on the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), followed by a slower, rate-determining dehydration step to yield the hydrazone. numberanalytics.comnih.gov

The reaction rate is highly dependent on the pH of the medium. numberanalytics.com It is typically catalyzed by acid, with the fastest rates generally observed in a mildly acidic pH range of approximately 4 to 6. numberanalytics.comnih.gov In this range, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. However, at lower pH values, the hydrazine nucleophile itself becomes protonated, reducing its nucleophilicity and slowing the reaction. The presence of the ortho-sulfonic acid group in this compound can potentially influence the reaction rate through intramolecular acid catalysis, where the sulfonic acid group itself facilitates the proton transfers required for the dehydration step. nih.gov

Other factors that influence the kinetics include:

Temperature : Higher temperatures generally increase the reaction rate but can also promote the reversal of the reaction (hydrolysis). numberanalytics.com

Concentration : Increased concentrations of the reactants lead to a higher frequency of molecular collisions, thus accelerating the reaction rate. numberanalytics.com

Carbonyl Structure : Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov

When this compound reacts with an unsymmetrical ketone or an aldehyde (where R¹ ≠ R²), the resulting hydrazone product contains a C=N double bond, which can give rise to geometric isomerism. The isomers are designated as E (entgegen) or Z (zusammen), depending on the priority of the substituents on the carbon and nitrogen atoms of the double bond.

The formation of a specific stereoisomer, or a mixture of isomers, is influenced by the steric and electronic properties of the substituents on both the original carbonyl compound and the hydrazine. The interconversion between E and Z isomers can occur, with the thermodynamically more stable isomer typically predominating, especially under conditions of equilibrium. The bulkier groups usually prefer to be on opposite sides of the double bond (E-isomer) to minimize steric strain. Characterization techniques such as NMR spectroscopy are crucial for determining the stereochemical outcome of these derivatization reactions.

Cyclization and Heterocyclic Compound Formation

The hydrazone derivatives of this compound are valuable intermediates for synthesizing more complex heterocyclic molecules. The presence of two adjacent nitrogen atoms and the attached aromatic ring allows for a variety of intramolecular cyclization reactions.

The Fischer indole (B1671886) synthesis is a powerful and widely used chemical reaction to synthesize indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgthermofisher.com this compound can serve as the arylhydrazine component in this synthesis.

The mechanism involves several key steps: wikipedia.orgjk-sci.com

Hydrazone Formation : The initial step is the condensation of this compound with an aldehyde or ketone to form the corresponding (2-sulfophenyl)hydrazone. wikipedia.org

Tautomerization : The hydrazone tautomerizes to its enamine form. wikipedia.org

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement : Under acidic catalysis, the enamine undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement (specifically, a Claisen-type rearrangement), which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene (B151609) ring. wikipedia.orgjk-sci.com

Rearomatization and Cyclization : A proton transfer restores the aromaticity, and the resulting intermediate undergoes an intramolecular nucleophilic attack to form a five-membered ring.

Elimination : Finally, a molecule of ammonia (B1221849) is eliminated from the cyclic intermediate, resulting in the formation of the stable indole ring system, which bears a sulfonic acid group.

This reaction allows for the preparation of a variety of substituted indoles, which are important structural motifs in many biologically active compounds. mdpi.com The reaction can be catalyzed by both Brønsted acids (like HCl, H₂SO₄) and Lewis acids. wikipedia.org

Pyrazolone (B3327878) derivatives are five-membered heterocyclic compounds that can be synthesized from hydrazines. nih.gov A common method involves the reaction of a hydrazine with a β-ketoester, such as ethyl acetoacetate. nih.govyoutube.com

When this compound is used, the reaction proceeds via a cyclocondensation mechanism:

Initial Condensation : The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester (typically the more reactive ketone carbonyl) to form an intermediate hydrazone.

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining ester carbonyl group.

Elimination : This is followed by the elimination of an alcohol molecule (ethanol, in the case of ethyl acetoacetate) to form the stable, five-membered pyrazolone ring.

The final product is a 1-phenylpyrazolone derivative, where the phenyl ring is substituted with a sulfonic acid group at the ortho position (1-(2-sulfophenyl)-5-methyl-1H-pyrazol-3(2H)-one). This class of compounds has been investigated for various chemical and industrial applications. nih.gov

Exploration of Other Heterocyclic Architectures via this compound

The hydrazino group (-NHNH₂) of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its two adjacent nitrogen atoms provide a reactive site for cyclization reactions with various electrophilic partners. This versatility allows for the construction of stable five- and six-membered rings, which are core structures in many pharmaceutically and industrially important molecules.

The synthetic utility of hydrazine derivatives is well-documented, with established protocols that are applicable to this compound. For instance, reaction with dicarbonyl compounds or their equivalents is a fundamental strategy. The condensation of hydrazines with carboxylic anhydrides can yield pyridazinone and phthalazinone derivatives. uobaghdad.edu.iq Similarly, reactions with β-ketoesters or malonic esters can be employed to construct pyrazole (B372694) and pyrazolidinone rings.

Other significant heterocyclic systems can be accessed through different reaction pathways. The reaction of a hydrazine moiety with isothiocyanates provides a route to thiosemicarbazides, which can be further cyclized to form thiazolidinones or triazole derivatives. uobaghdad.edu.iqchemmethod.com The reaction with carbon disulfide in the presence of a base can also lead to the formation of 1,2,4-triazole (B32235) rings. uobaghdad.edu.iq The formation of hydrazones through reaction with aldehydes is a common intermediate step, which can then be used to build more complex structures like thiazolidinones by reacting with compounds such as ethyl chloroacetate. uobaghdad.edu.iqchemmethod.com These established synthetic methods highlight the potential of this compound as a building block for diverse heterocyclic architectures.

Table 1: Potential Heterocyclic Synthesis from this compound

ReactantResulting Heterocyclic CoreGeneral Reaction Type
Carboxylic AnhydridesPyridazinone / PhthalazinoneCondensation/Cyclization
IsothiocyanatesThiazolidinone / TriazoleAddition followed by Cyclization
Carbon Disulfide1,2,4-TriazoleAddition/Cyclization
Aromatic Aldehydes + Ethyl ChloroacetateThiazolidinoneCondensation followed by Cyclization

Redox Chemistry of the Hydrazino Moiety

The hydrazine functional group is redox-active, capable of participating in both reduction and oxidation reactions. This dual redox nature significantly contributes to the chemical profile of this compound.

Reductive Capabilities in Organic Transformations

The hydrazino group is a known reducing agent in organic synthesis. nbinno.comchemicalland21.com Hydrazine and its derivatives are effective for the reduction of various functional groups. A notable application demonstrating this reductive power is the use of 4-hydrazinobenzenesulfonic acid (an isomer of the title compound) for the simultaneous reduction and functionalization of graphene oxide. mdpi.com In this one-step process, the hydrazine group reduces oxygen-containing functional groups on the graphene oxide surface, while the molecule itself is grafted onto the surface. mdpi.com This process highlights the ability of the hydrazino moiety to act as an electron donor, becoming oxidized itself while reducing the substrate. The general reducing strength of hydrazine makes it suitable for applications such as an oxygen scavenger in water boiler systems to prevent corrosion. chemicalland21.com

Oxidative Pathways and Stability Considerations

Conversely, the hydrazino group is susceptible to oxidation. nbinno.com The oxidation of hydrazine derivatives can lead to various products, including the formation of diazonium salts or azo compounds. nbinno.comresearchgate.net The stability of this compound is influenced by its environment. Aqueous solutions of hydrazines are known to be unstable in the presence of oxygen, particularly under neutral or alkaline conditions, where oxidation can occur. researchgate.net However, under strongly acidic conditions, hydrazines exhibit greater stability. researchgate.net This pH-dependent stability is a critical factor in handling and reaction design. The oxidation can be catalyzed by metal ions, and the process often involves the formation of radical intermediates. researchgate.net

Functional Group Transformations of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that also offers sites for chemical modification, although its reactivity differs from that of the more common carboxylic acid group.

Esterification and Amidation Reactions

The sulfonic acid group can undergo esterification and amidation, typically after conversion to a more reactive intermediate.

Esterification: Direct esterification of sulfonic acids with alcohols is challenging. The more common and efficient method involves a two-step process. First, the sulfonic acid is converted to its corresponding sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with alcohols to form sulfonate esters (R-SO₂-OR').

Amidation: Similar to esterification, the formation of sulfonamides (R-SO₂-NR'R'') is most effectively achieved by first converting the sulfonic acid to a sulfonyl chloride. This reactive intermediate then smoothly reacts with primary or secondary amines to yield the desired sulfonamide. This transformation is a cornerstone of sulfur chemistry. Additionally, the hydrazino group of the molecule can react with esters to form hydrazide derivatives, a reaction analogous to amidation. researchgate.net

Salt Formation and Its Impact on Reactivity

As a strong acid, the sulfonic acid group readily deprotonates in the presence of a base to form sulfonate salts (R-SO₃⁻ M⁺). This salt formation has a significant impact on the molecule's physical properties, most notably its solubility. The synthesis of hydrazinobenzenesulfonic acid often starts from sulfanilic acid, which is rendered soluble in the aqueous reaction medium by converting it to its sodium salt using sodium carbonate. guidechem.comprepchem.com This increased solubility is crucial for the subsequent diazotization and reduction steps to proceed efficiently. guidechem.comprepchem.com Therefore, salt formation is a key strategy to modulate the reactivity of this compound by controlling its solubility in different solvent systems. Sulfonic acid salts are also important in the dye industry for improving water solubility and washfastness. chemicalland21.com

Advanced Applications in Chemical and Materials Research Utilizing Hydrazinobenzenesulfonic Acid Derivatives

Role as a Precursor in Complex Organic Synthesis

2-Hydrazinobenzenesulfonic acid and its derivatives are versatile building blocks in the intricate field of organic synthesis. Their unique chemical structure, featuring both a hydrazine (B178648) and a sulfonic acid group, allows for a wide range of chemical transformations, making them valuable precursors for a variety of specialized molecules.

Intermediate in the Synthesis of Specialty Chemicals (e.g., Dyes, Agrochemicals, Polymerization Modifiers)

The utility of this compound extends to the synthesis of a broad spectrum of specialty chemicals. It serves as a crucial intermediate in the production of dyes, agrochemicals, and polymerization modifiers. thermofisher.comchemdad.com The manufacturing process of dyes often involves intermediates that contribute to the final color's stability and brightness. amoghchemicals.in The presence of the sulfonic acid group can enhance the water solubility of the resulting dyes, a desirable characteristic for many textile applications. The fundamental role of such intermediates is to provide the core structure upon which the final dye molecule is built. sciencemadness.org

In the agrochemical industry, derivatives of this compound are employed in the synthesis of new active ingredients. thermofisher.comchemdad.com The reactivity of the hydrazine group allows for the construction of complex heterocyclic systems, which are often the basis for potent herbicides, insecticides, and fungicides.

Furthermore, these compounds have found application as polymerization modifiers. chemdad.com In polymerization processes, modifiers are used to control the reaction rate, the polymer's molecular weight, or to introduce specific functionalities into the polymer chain. For instance, post-polymerization modification of certain polymers can be achieved, altering their properties for specific applications. nih.govrsc.org

Precursor for Advanced Fluorescent Probes and Dyes

The development of advanced fluorescent probes and dyes is a rapidly growing area of research, with applications ranging from bio-imaging to environmental sensing. Derivatives of this compound are valuable precursors in this field. researchgate.net The hydrazine moiety is particularly useful as it can react with various molecules to create fluorescent derivatives. researchgate.net

For example, new 2′,7′-dichlorofluorescein-based hydrazides have been synthesized using substituted aryl hydrazines. researchgate.net These compounds are being explored as potential fluorescent sensors for a variety of analytes. researchgate.net The synthesis often involves the reaction of the hydrazine derivative with a fluorophore scaffold, resulting in a probe that can exhibit changes in its fluorescence properties upon binding to a specific target.

Research has also focused on the development of fluorescent probes for the detection of metal ions, such as palladium (Pd2+). nih.gov Due to the widespread use of palladium in catalysts, there is a need for sensitive and selective probes to monitor its levels in the environment. nih.gov Fluorescent probes containing allylidene-hydrazone ligands linked to a rhodamine spirolactam have shown significant fluorescence enhancement upon binding to Pd2+, demonstrating the potential of hydrazine derivatives in this application. nih.gov

Building Blocks for Pharmaceutical Intermediates and Research Compounds

In the pharmaceutical industry, this compound and its analogs serve as important building blocks for the synthesis of pharmaceutical intermediates and novel research compounds. thermofisher.comchemdad.comasischem.com The ability to introduce the hydrazinobenzenesulfonyl group into a molecule can be a key step in the synthesis of potential drug candidates.

For instance, research has suggested that the molecular structure of 4-hydrazinobenzenesulfonic acid may exhibit inhibitory effects on certain enzymes involved in tumor cell signaling pathways, highlighting its potential as a lead structure for the development of anti-tumor drugs. guidechem.com The synthesis of such compounds often starts with a commercially available intermediate which is then chemically modified to produce the desired bioactive molecule. asischem.com

Analytical Chemistry Reagent Development and Methodologies

The unique reactivity of the hydrazine group in this compound derivatives makes them highly valuable in the field of analytical chemistry for the development of new reagents and methodologies.

Derivatization Reagent for Selective Detection and Quantification of Aldehydes and Ketones in Complex Matrices

Aldehydes and ketones are important analytes found in a wide variety of samples, including food, beverages, and biological fluids. nih.gov However, their direct analysis can be challenging due to their volatility and potential for low concentrations. Derivatization is a common strategy to improve their detection and quantification.

Hydrazine-containing reagents, such as this compound, react with aldehydes and ketones to form stable hydrazones. nih.gov This reaction is highly selective for carbonyl compounds. The resulting hydrazone derivatives often exhibit enhanced detectability by techniques like high-performance liquid chromatography (HPLC) with UV spectrophotometric detection or mass spectrometry (MS). nih.govnih.gov

For example, 4-hydrazinobenzoic acid (HBA), a related compound, has been successfully used as a derivatizing agent for the analysis of low-molecular-weight aldehydes. nih.gov The derivatization can be performed simultaneously with extraction techniques like gas-diffusion microextraction (GDME), leading to a clean extract of the aldehyde derivatives. nih.gov Another example is the use of 2-hydrazinoquinoline (B107646) (HQ) for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples by LC-MS. nih.gov

Spectrophotometric Reagent Design for Metal Ion Determination (e.g., Palladium)

The design of new spectrophotometric reagents for the determination of metal ions is an active area of analytical research. These reagents form colored complexes with specific metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

Use in Chromatographic and Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-performance analytical technique that separates components of a mixture based on their electrophoretic mobility in a capillary filled with an electrolyte. nih.gov It is known for its high selectivity, efficiency, and short analysis times, making it a preferred method in various fields. nih.govnih.gov

This compound serves as a crucial derivatization reagent in CE, particularly for the analysis of compounds that lack a suitable chromophore for UV detection or are otherwise difficult to analyze directly. A key application is in the determination of aldehydes in aqueous samples. capes.gov.br The hydrazine group of the acid reacts with the carbonyl group of an aldehyde to form a stable hydrazone. This derivative incorporates the benzenesulfonic acid structure, which not only imparts a charge to the analyte, facilitating its separation in the electric field, but also provides a strong UV-absorbing marker for sensitive detection.

A study on the determination of aldehydes in water samples demonstrated the efficacy of this method. The derivatization with hydrazino benzene (B151609) sulfonic acid enabled the successful separation and quantification of various aldehydes using capillary electrophoresis. capes.gov.br

Table 1: Example of Capillary Electrophoresis Method for Aldehyde Analysis after Derivatization
ParameterCondition/ReagentPurpose
Derivatization ReagentHydrazino Benzene Sulfonic AcidReacts with aldehydes to form detectable hydrazones. capes.gov.br
TechniqueCapillary Zone Electrophoresis (CZE)Separates the charged derivatives. nih.gov
DetectionIndirect UV DetectionQuantifies the separated aldehyde-hydrazone derivatives. nih.gov
Analyte ClassAldehydesTarget compounds for analysis. capes.gov.br

Application in the Characterization of Organic Compounds

The reactivity of the hydrazine functional group makes this compound a valuable tool for the characterization of organic compounds, especially those containing carbonyl groups (aldehydes and ketones). The reaction between the acid and a carbonyl compound yields a hydrazone, a derivative with distinct physical and spectral properties. smolecule.com This transformation is fundamental to several analytical strategies:

Qualitative and Quantitative Detection: The formation of colored or UV-active hydrazones allows for the simple detection and quantification of carbonyl compounds in various samples. smolecule.com

Enhanced Analytical Sensitivity: In techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve ionization efficiency and detection limits. While not always using this compound itself, analogous hydrazine reagents like 2-hydrazinopyridine (B147025) and 2-hydrazinoquinoline are used to enhance the sensitivity of analysis for compounds like carboxylic acids and steroids. nih.govnih.gov

Purity Testing: It is used as a reagent in purity tests for certain substances, such as in the analysis of food additives like Tartrazine (Food Yellow No. 4). fujifilm.comchemicalbook.com

This derivatization strategy converts the target analyte into a form that is more amenable to separation and detection by modern analytical instruments. greyhoundchrom.com

Functionalization Strategies in Materials Science and Nanotechnology

Surface Modification and Reduction of Graphene Oxide (GO) for Advanced Nanocomposites

Graphene oxide (GO), an oxidized form of graphene, is readily dispersible in water but has compromised electrical and thermal properties. To restore these properties, GO must be reduced, but this often leads to aggregation and loss of processability. 4-Hydrazinobenzenesulfonic acid (4-HBSA), an isomer of this compound, offers an elegant solution by acting as a bifunctional agent for the simultaneous reduction and surface functionalization of GO. mdpi.comnih.gov

The process involves a one-step, environmentally friendly reaction where:

The hydrazine group reduces the oxygen-containing functional groups (epoxy, hydroxyl) on the GO surface, restoring the sp²-hybridized carbon network characteristic of graphene. mdpi.com

The sulfonic acid group is covalently grafted onto the graphene surface. mdpi.comnih.gov This hydrophilic group prevents the reduced graphene sheets from aggregating and significantly improves their dispersibility in water. mdpi.comnih.gov

This dual-action modification results in a functionalized reduced graphene oxide (HBS-rGO) with superior properties compared to the starting GO. mdpi.com

Table 2: Comparison of Graphene Oxide (GO) Properties Before and After Modification with 4-Hydrazinobenzenesulfonic Acid (HBS)
PropertyGraphene Oxide (GO)HBS-reduced GO (HBS-rGO)Reference
Interlayer Space0.751 nm1.478 nm mdpi.comnih.gov
Aqueous Dispersibility0.58 mg/mL13.49 mg/mL nih.gov

The increased interlayer spacing in HBS-rGO weakens the van der Waals forces between the graphene sheets, making them less prone to aggregation and easier to disperse in other materials. mdpi.comnih.gov

Interfacial Engineering in Optoelectronic Devices (e.g., Perovskite Solar Cells through defect passivation and precursor stabilization)

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by defects at the grain boundaries and surfaces of the perovskite film. nih.govresearchgate.net Defect passivation, a strategy to neutralize these defects, is critical for improving device performance. nih.govmdpi.com

Molecules containing Lewis base functional groups, such as carbonyl, hydroxyl, and hydrazine groups, are effective passivating agents. nih.govnih.gov These groups can donate electrons to coordinate with uncoordinated lead ions (Pb²⁺), which are a common source of defects in perovskite materials. nih.govnih.gov Specifically, hydrazide derivatives have been shown to be highly effective. The hydrazine group can form strong chemical bonds with Pb²⁺ ions and also form hydrogen bonds with iodide ions, leading to a synergistic passivation effect that stabilizes the perovskite structure and reduces non-radiative recombination losses. nih.gov

Given that this compound contains a reactive hydrazine group, it represents a potential candidate for defect passivation in PSCs. Its incorporation at the interfaces within the solar cell could lead to:

Defect Passivation: The hydrazine group could interact with Pb²⁺ defects, reducing trap states. nih.gov

Precursor Stabilization: The sulfonic acid and hydrazine groups could interact with perovskite precursors in solution, potentially helping to control crystallization and improve film quality.

This approach offers a pathway to enhance both the power conversion efficiency and the long-term operational stability of perovskite-based optoelectronic devices. researchgate.netmdpi.com

Development of Polymer Composites with Enhanced Properties

The development of polymer composites with tailored functionalities is a major goal in materials science. The HBS-rGO produced via functionalization with 4-hydrazinobenzenesulfonic acid is an excellent filler material for creating advanced polymer nanocomposites. mdpi.comnih.gov

When HBS-rGO is incorporated into a polymer matrix, such as epoxy resin, its enhanced dispersibility ensures a more uniform distribution throughout the polymer. mdpi.com This avoids the clumping and aggregation issues common with unmodified reduced graphene oxide, leading to a composite material with significantly improved and more consistent properties. For example, in an epoxy-based composite, the addition of HBS-rGO allows for the regulation of the composite's viscosity. mdpi.comnih.gov

The sulfonic acid groups on the graphene surface can also form strong interfacial bonds with the polymer matrix, leading to efficient load transfer and enhancement of mechanical properties. This strategy provides a versatile method for producing hydrophilic functionalized graphene suitable for applications in specialty water-based coatings and other functional polymer nanocomposites. mdpi.comnih.gov

Table 3: Components of HBS-rGO/Epoxy Nanocomposite
ComponentRoleReference
Epoxy ResinPolymer Matrix mdpi.com
HBS-rGOFunctional Filler mdpi.comnih.gov
EthanolDispersion Solvent mdpi.com

Biomolecular Tagging and Research Methodologies

In biological research, this compound and its derivatives serve as specialized chemical tools. The hydrazine group's ability to react with specific functional groups is leveraged for tagging and studying biomolecules.

Enzyme Studies: The compound can act as a specific inhibitor for certain enzymes. By binding to the enzyme, it allows researchers to study the enzyme's function and activity, which is crucial for understanding biological processes and for drug development. smolecule.com

Synthesis of Bioactive Molecules: It is used as a precursor or intermediate in the synthesis of molecules with potential therapeutic applications. For instance, its hemihydrate form has been used in the synthesis of inhibitors of coxsackievirus B3 replication. chemicalbook.com

Metabolomic Analysis: While not used directly, analogous hydrazine-containing reagents like 2-hydrazinoquinoline are employed as derivatization agents in metabolomics. They react with metabolites such as carboxylic acids, aldehydes, and ketones in biological samples (e.g., urine, serum). nih.gov This tagging makes the metabolites easier to detect and quantify using LC-MS, enabling researchers to study metabolic changes associated with diseases like diabetes. nih.gov

These applications highlight the role of hydrazinobenzenesulfonic acid as a versatile building block and reagent in the broader field of chemical biology and medicinal chemistry.

Tagging of Epigenetic Bases in Nucleic Acid Research (e.g., 5-methylcytosine (B146107) oxides)

While direct evidence for the use of this compound in tagging 5-methylcytosine oxides is not prominently available in the reviewed literature, the principle of using hydrazine-containing reagents for modifying nucleic acids is established. The general strategy involves the chemical conversion of epigenetic bases into reactive intermediates that can then be tagged with a probe for visualization or enrichment.

Hydrazine derivatives can react with oxidized or otherwise modified bases, creating a stable covalent bond. This approach is conceptually similar to the use of other tagged molecules in the modular synthesis of probes for studying protein-lipid interactions, where a reporter group is introduced at a late stage. nih.gov This modular strategy enhances the efficiency of probe synthesis and allows for a variety of tags to be incorporated. nih.gov

Synthetic Intermediates for Probes in Biochemical Studies (e.g., Coxsackievirus B3 replication inhibitors)

Hydrazinobenzenesulfonic acid derivatives serve as important synthetic intermediates in the development of biochemical probes, including inhibitors of viral replication. For instance, in the quest for potent antiviral agents against Coxsackievirus B3 (CVB3), a range of N-benzenesulfonyl sophocarpinic acid/ester and sophocarpinol derivatives have been synthesized and evaluated. nih.gov

The synthesis of these potential inhibitors often involves multi-step processes where the benzenesulfonyl moiety, which can be derived from a hydrazinobenzenesulfonic acid precursor, is crucial for the biological activity of the final compound. nih.gov Research has shown that modifications to the core structure, such as the introduction of different substituents on the benzene ring, can significantly impact the anti-CVB3 activity and cytotoxicity of the resulting molecules. nih.gov While N-acetylcysteine has been shown to inhibit CVB3 replication by downregulating a key host factor, the development of specific viral enzyme inhibitors remains a key area of research. nih.gov The modular synthesis approach, similar to that used for creating phosphatidic acid probes, allows for the systematic exploration of structure-activity relationships to optimize the potency and selectivity of these antiviral compounds. nih.govnih.gov

Investigation of Degradation Pathways and By-product Formation

The formation of hydrazinobenzenesulfonic acid as a degradation by-product is a significant consideration in environmental science, particularly in the context of industrial wastewater treatment containing azo dyes.

Formation of Hydrazinobenzenesulfonic Acid in Oxidative Degradation Processes (e.g., Dye degradation)

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), are widely used in various industries. nih.govscientifictemper.com The degradation of these dyes, whether through biological or chemical means, often involves the cleavage of the azo bond. nih.govscientifictemper.com In oxidative degradation processes, such as those employing Fenton's reagent or advanced oxidation processes, the complex dye molecule is broken down into smaller, often aromatic, intermediates. researchgate.netmdpi.com

Mechanistic and Theoretical Investigations of 2 Hydrazinobenzenesulfonic Acid

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like 2-hydrazinobenzenesulfonic acid relies heavily on kinetic and spectroscopic evidence. While specific detailed kinetic studies exclusively on this compound are not abundant in the public literature, the reactivity of its constituent functional groups—the hydrazino (-NHNH₂) and sulfonic acid (-SO₃H) groups—provides a basis for understanding its mechanistic pathways.

The hydrazino group is a potent nucleophile, and its reactions are often studied through kinetic analysis. For instance, the reaction of hydrazine (B178648) with nitrous acid is a classic example of N-nitrosation. rsc.org Such studies typically follow the rate of disappearance of reactants or the formation of products using spectroscopic methods like UV-Vis spectrophotometry to monitor changes in absorbance over time. rsc.org The reaction rates are analyzed as a function of reactant concentrations, pH, and temperature to determine the rate law and propose a plausible mechanism. For this compound, the presence of the bulky and electron-withdrawing sulfonic acid group at the ortho position would be expected to sterically and electronically influence the nucleophilicity of the hydrazino group.

Spectroscopic techniques are indispensable for identifying transient intermediates and final products, which are crucial for confirming a proposed reaction mechanism.

Infrared (IR) Spectroscopy : Changes in the vibrational frequencies of the N-H, S=O, and other key bonds can be monitored in real-time to follow the course of a reaction. For example, the simultaneous reduction and functionalization of graphene oxide by 4-hydrazinobenzenesulfonic acid was confirmed by the appearance of new absorption bands corresponding to the sulfonic acid group grafted onto the graphene surface. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful for structural elucidation of reaction products. Time-resolved NMR studies can also provide kinetic data.

Two-Dimensional Infrared (2D-IR) Spectroscopy : This advanced technique provides detailed insights into molecular structure and dynamics on ultrafast timescales, making it ideal for studying the complex vibrational couplings and energy transfer processes that occur during a chemical reaction. whiterose.ac.uk Although not yet applied specifically to this compound, its utility in resolving complex reaction networks in related systems is well-established. whiterose.ac.uk

In one practical application, 4-hydrazinobenzenesulfonic acid has been used for the simultaneous reduction and functionalization of graphene oxide (GO). mdpi.com In this one-step process, the hydrazine group reduces the oxygen-containing groups on GO, while the sulfonic acid group is grafted onto the GO surface, enhancing its hydrophilicity. mdpi.com The success of this reaction was verified using FT-IR and Raman spectroscopy, which showed the disappearance of GO's characteristic peaks and the appearance of signals corresponding to the sulfonic acid groups and the restored graphitic network. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens for examining the structure and reactivity of molecules at an atomic level. For this compound, these methods offer insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. A study on benzene (B151609) sulfonamide isomers, including 4-hydrazinobenzenesulfonamide, using the B3LYP/6-31G(d,p) method, offers valuable comparative data. indexcopernicus.com These calculations can determine optimized geometries, molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Natural Bond Orbital (NBO) analysis.

The MEP provides a map of electron density, indicating regions susceptible to electrophilic or nucleophilic attack. For the related hydrazinobenzene sulfonamides, the negative regions, which are prone to electrophilic attack, were identified. indexcopernicus.com The energies of the HOMO and LUMO are crucial for predicting chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. indexcopernicus.com

NBO analysis reveals details about intramolecular charge transfer and the stabilization energy associated with interactions between donor and acceptor orbitals. For instance, in the studied benzene sulfonamides, NBO analysis indicated significant intramolecular charge transfer between bonding and anti-bonding orbitals. indexcopernicus.com

Table 1: Calculated Geometrical Parameters for a Hydrazinobenzene Sulfonamide Derivative This table presents a selection of calculated bond lengths and angles for a related hydrazinobenzene sulfonamide, illustrating the type of data obtained from DFT calculations. Specific data for the 2-hydrazino isomer is inferred from general principles and related studies.

ParameterBond Length (Å) / Angle (°)
C-S Bond Length~1.78
S=O Bond Length~1.47
N-N Bond Length~1.41
C-N (Hydrazino) Bond Length~1.40
C-S-O Angle~107°
O-S-O Angle~122°
Data derived from DFT calculations on related benzene sulfonamide structures. indexcopernicus.com

Simulation of Reaction Pathways and Transition States

Computational methods can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. A theoretical study on the electrophilic substitution reaction of nitrobenzene (B124822) provides a framework for how such simulations are conducted. ijrti.org By calculating the energy of each species along the reaction coordinate, the activation energy for each step can be determined. ijrti.org

For this compound, simulating a reaction like electrophilic aromatic substitution would involve:

Modeling the approach of an electrophile to the benzene ring at the ortho, meta, and para positions relative to the existing substituents.

Calculating the energies of the resulting sigma complexes (arenium ions).

Identifying the transition state structures connecting the reactants to the intermediates and the intermediates to the products.

Comparing the activation energies for attack at different positions to predict the regioselectivity of the reaction.

These simulations would likely confirm that the stability of the intermediate carbocation is the key factor in determining the reaction pathway. masterorganicchemistry.com

Prediction of Spectroscopic Signatures for Mechanistic Analysis

A significant advantage of computational chemistry is its ability to predict spectroscopic data, such as IR and NMR spectra. longdom.orgdergipark.org.tr These predictions are invaluable for interpreting experimental spectra and identifying unknown compounds or transient species.

By calculating the vibrational frequencies of a molecule in its ground state and in any proposed intermediate or transition states, a theoretical IR spectrum can be generated. longdom.org Comparing this predicted spectrum with an experimental one can provide strong evidence for the presence of a particular species. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts. longdom.org A study on 2-amino-3-methylbenzoic acid successfully used DFT calculations to assign IR bands and analyze ¹H and ¹³C NMR chemical shifts. dergipark.org.tr This approach could be readily applied to this compound and its isomers to aid in their characterization and in the analysis of reaction mixtures.

Role of Substituent Effects and Positional Isomerism on Reactivity and Properties (comparative studies)

Impact of Hydrazino Group Position (ortho, meta, para) on Chemical Behavior

The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. masterorganicchemistry.comchemistrysteps.com The hydrazino group (-NHNH₂) is an analogue of the amino group (-NH₂) and is therefore considered an activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. libretexts.org Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group because it strongly withdraws electron density from the ring via an inductive effect. libretexts.orgstackexchange.com

In this compound, these two groups are in an ortho relationship, leading to a complex interplay of their effects.

Reactivity : The strong deactivating effect of the sulfonic acid group would likely dominate, making the ring less reactive towards electrophilic substitution than benzene itself.

Regioselectivity : In an electrophilic substitution reaction, the directing effects of the two groups would be in opposition. The ortho-, para-directing hydrazino group would direct incoming electrophiles to positions 4 and 6, while the meta-directing sulfonic acid group would direct them to positions 3 and 5. The outcome would depend on the specific reaction conditions and the nature of the electrophile.

A comparative study of ortho-, meta-, and para-nitrotoluene isomers revealed significant differences in their biological activities and toxicities, which were attributed to differences in their metabolism. nih.gov Similarly, the positioning of the hydrazino and sulfonic acid groups would influence the molecule's polarity, solubility, crystal packing, and biological interactions.

A computational study on aminobenzene sulfonamide isomers provides direct insight into how positional isomerism affects electronic properties. indexcopernicus.com The study revealed variations in geometric parameters, HOMO-LUMO gaps, and charge distributions among the ortho, meta, and para isomers. indexcopernicus.com It can be inferred that similar differences would exist for the hydrazinobenzenesulfonic acid isomers. For instance, the potential for intramolecular hydrogen bonding between the ortho-positioned hydrazino and sulfonic acid groups in the 2-isomer could significantly alter its conformation and properties compared to the meta and para isomers, where such an interaction is not possible. This intramolecular interaction could affect the acidity of the sulfonic acid group and the basicity of the hydrazino group.

Table 2: Comparison of Isomeric Properties This table provides a conceptual comparison of the expected properties of the ortho, meta, and para isomers of hydrazinobenzenesulfonic acid based on general chemical principles and data from analogous compounds.

PropertyOrtho (2-isomer)Meta (3-isomer)Para (4-isomer)
Intramolecular H-Bonding Possible between -NHNH₂ and -SO₃HNot possibleNot possible
Predicted Acidity (pKa) Potentially altered by H-bondingGoverned primarily by electronic effectsGoverned primarily by electronic effects
Directing Effect in EAS Complex competition between groupsReinforcing direction to positions 2, 4, 6Reinforcing direction to positions 2, 6
Dipole Moment Expected to be significantExpected to be significantPotentially smaller due to symmetry
Symmetry Lower symmetryLower symmetryHigher symmetry
Based on general chemical principles and data from analogous compounds. indexcopernicus.commasterorganicchemistry.comchemistrysteps.com

Influence of Other Ring Substituents (e.g., Ethoxy, Hydroxy)

The introduction of additional substituents onto the benzene ring of this compound can significantly modulate its chemical properties and reactivity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density distribution within the aromatic ring and, consequently, influences the reactivity of the hydrazino and sulfonic acid functional groups. This section explores the theoretical influence of ethoxy (-OCH2CH3) and hydroxy (-OH) groups on the mechanistic pathways of this compound.

Both ethoxy and hydroxy groups are classified as activating groups in the context of electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene. lumenlearning.comlibretexts.org This is due to their ability to donate electron density to the aromatic ring through a resonance effect, which outweighs their inductive electron-withdrawing effect stemming from the electronegativity of the oxygen atom. libretexts.orgopenstax.org The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, increasing its nucleophilicity. lumenlearning.comlibretexts.org The hydroxy group, for instance, is known to increase the rate of electrophilic substitution by a factor of about 1000 compared to benzene. openstax.org

The position of these substituents relative to the hydrazino and sulfonic acid groups is crucial in determining their precise effect. The electron-donating resonance effect is most pronounced at the ortho and para positions relative to the substituent. libretexts.org

In the case of substituted this compound, the presence of an ethoxy or hydroxy group would be expected to enhance the nucleophilicity of the arylhydrazine moiety. studypug.com Arylhydrazines can act as nucleophiles, and increasing the electron density on the aromatic ring would likely enhance their reactivity in reactions such as cross-coupling or condensation. nih.gov Studies on substituted arylhydrazines have shown that electron-donating groups generally lead to good yields in coupling reactions. nih.gov

Conversely, the acidity of the sulfonic acid group is likely to be affected. The sulfonic acid group is strongly electron-withdrawing. The introduction of electron-donating groups like ethoxy and hydroxy would be expected to decrease the acidity of the sulfonic acid. This is because the donation of electron density to the ring would destabilize the resulting sulfonate anion (ArSO3-), making the proton less likely to dissociate.

The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent. wikipedia.orgchemeurope.com Negative values indicate an electron-donating group, while positive values signify an electron-withdrawing group. researchgate.net

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OH-0.37+0.12
-OCH2CH3-0.25+0.015

Table 1: Hammett Constants for Hydroxy and Ethoxy Substituents. This table presents the Hammett constants for the para (σp) and meta (σm) positions of the hydroxy and ethoxy groups. wikipedia.org

The negative σp values for both hydroxy and ethoxy groups highlight their electron-donating character when positioned para to a reaction center. The positive σm value for the hydroxy group indicates that its inductive electron-withdrawing effect dominates at the meta position where the resonance effect is not operative. chemeurope.com For the ethoxy group, the meta effect is nearly neutral. wikipedia.org These constants are invaluable in theoretical models for predicting how these substituents would modulate the reaction rates and equilibria of this compound derivatives.

Advanced Characterization Techniques in Research on Hydrazinobenzenesulfonic Acids and Their Derivatives

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of hydrazinobenzenesulfonic acids, offering detailed information on molecular structure, functional groups, elemental composition, and electronic properties.

In ¹H NMR, the aromatic protons would appear as a complex multiplet pattern in the range of approximately 7.0-8.0 ppm. The specific shifts and coupling constants would be dictated by the ortho-substitution pattern of the hydrazine (B178648) (-NHNH₂) and sulfonic acid (-SO₃H) groups. The protons of the hydrazine group itself would likely appear as broad signals due to exchange with the solvent and nitrogen's quadrupolar effects.

Mechanistic studies on related reactions heavily rely on NMR. For instance, in the palladium-catalyzed cross-coupling of aryl halides with hydrazine, ³¹P NMR spectroscopy has been used to identify the catalyst's resting state, revealing arylpalladium(II) hydroxide (B78521) and chloride complexes as key intermediates. nih.gov By monitoring the appearance of product signals and the evolution of intermediate species over time, researchers can map out reaction pathways. For example, the diazotization of sulfanilic acid, a structurally similar compound, can be followed using NMR to confirm the formation of the diazonium salt intermediate before its subsequent coupling reactions. vaia.comchegg.com Such studies provide critical insights into reaction kinetics and the influence of different reagents and conditions on the formation of arylhydrazine products. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Hydrazinobenzenesulfonic Acid

Functional Group Predicted Chemical Shift (ppm) Notes
Aromatic Protons (C-H) 7.0 - 8.0 Complex splitting pattern due to ortho-substitution.
Hydrazine Protons (-NHNH₂) Variable, broad Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic functional groups within a molecule. For this compound and its derivatives, FTIR spectra provide direct evidence for the presence of the key sulfonic acid and hydrazine moieties.

In a typical analysis, the presence of the sulfonic acid group (-SO₃H) is confirmed by strong absorption bands corresponding to the O=S=O asymmetric and symmetric stretching vibrations. The N-H stretching vibrations of the hydrazine group are also prominent. When 4-hydrazinobenzenesulfonic acid (an isomer) is used to functionalize graphene oxide, FTIR analysis confirms its successful grafting by showing the characteristic peaks of the sulfonic acid and hydrazine groups on the modified material.

The major vibrational bands are crucial for confirming the structure and purity of the compound. Commercial suppliers often use FTIR, referred to as the "Infrared Spectrum," to verify the authenticity of their products. thermofisher.com

Table 2: Characteristic FTIR Absorption Bands for Hydrazinobenzenesulfonic Acid

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3450 - 3300 Hydrazine (-NH₂) N-H Stretching
1630 - 1600 Hydrazine (-NH₂) N-H Bending (Scissoring)
1250 - 1120 Sulfonic Acid (O=S=O) Asymmetric S=O Stretching
1080 - 1010 Sulfonic Acid (O=S=O) Symmetric S=O Stretching
1175 - 1100 Sulfonic Acid (S-O) S-O Stretching

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. slideshare.net This makes it particularly valuable for analyzing functionalized surfaces and composite materials involving hydrazinobenzenesulfonic acid derivatives.

In a study where graphene oxide (GO) was reduced and functionalized by 4-hydrazinobenzenesulfonic acid (HBS), XPS was instrumental in confirming the modification. rsc.org The analysis showed the appearance of nitrogen (N 1s) and sulfur (S 2p) peaks in the spectrum of the modified graphene (HBS-rGO), which were absent in the original GO. rsc.org

High-resolution scans of the individual elemental peaks provide information about their chemical bonding environment. For HBS-rGO, the S 2p peak at a binding energy of 167.5 eV confirmed that sulfur was present in the form of a sulfonic acid group (–SO₃H). rsc.org The N 1s spectrum showed a peak at 399.1 eV, corresponding to the N-H group of the hydrazine moiety. rsc.org Furthermore, quantitative XPS analysis revealed the relative atomic percentages of the elements on the surface, allowing for the calculation of the degree of functionalization. rsc.org

Table 3: XPS Elemental Analysis of Graphene Oxide (GO) and 4-Hydrazinobenzenesulfonic Acid Reduced GO (HBS-rGO)

Element Binding Energy (eV) Atomic Content in GO (%) Atomic Content in HBS-rGO (%) Inferred Functional Group
C 1s ~284.8 82.81 67.34 Graphene backbone, C-O, C=O
O 1s ~532.0 17.19 21.33 C-O, C=O, -SO₃H
N 1s ~399.1 0 1.92 Hydrazine (-NHNH₂)
S 2p ~167.5 0 9.40 Sulfonic Acid (-SO₃H)

Data sourced from a study on 4-hydrazinobenzenesulfonic acid. rsc.org

Raman spectroscopy, another vibrational spectroscopy technique, serves as a complementary method to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon lattice of graphene and changes upon functionalization.

In the characterization of graphene functionalized with 4-hydrazinobenzenesulfonic acid, Raman spectroscopy was used to evaluate the structural changes in the graphene sheets. rsc.org The Raman spectrum of graphene is dominated by the D band (~1350 cm⁻¹), which relates to structural defects and disorder, and the G band (~1580 cm⁻¹), which corresponds to the in-plane vibration of sp²-hybridized carbon atoms. The intensity ratio of these two bands (I_D/I_G) provides a measure of the degree of defects or functionalization. An increase in this ratio after reaction with HBS indicated the successful covalent attachment of the functional groups, which disrupts the pristine sp² lattice of the graphene. rsc.org

Studies on benzenesulfonic acid in solution have also utilized Raman spectroscopy to investigate its dissociation and hydrogen bonding interactions, demonstrating the technique's ability to probe the local environment of the sulfonic acid group. spectrabase.com

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is widely used to study aromatic compounds and to monitor reactions, degradation, and complex formation in solution.

For this compound, the benzene (B151609) ring constitutes a chromophore that gives rise to characteristic π→π* electronic transitions, typically observed in the UV region. The position and intensity of these absorption bands can be influenced by the substituent groups (-NHNH₂ and -SO₃H) and the pH of the solution.

UV-Vis spectroscopy is an effective method for monitoring the degradation of related aromatic compounds in advanced oxidation processes. researchgate.net It can also be employed to study protonation equilibria. The UV spectra of aromatic hydrazones, for example, show distinct changes as the pH of the medium is varied, allowing for the determination of their acid dissociation constants (pKa). organic-chemistry.org In a typical experiment, the appearance of new absorption bands and the presence of isosbestic points indicate an equilibrium between different species, such as the neutral and protonated forms of the molecule. organic-chemistry.org

Diffraction and Microscopy for Material Characterization

While spectroscopy reveals molecular-level information, diffraction and microscopy techniques are employed to characterize the larger-scale structure and morphology of materials derived from this compound.

In research involving the functionalization of layered materials like graphene oxide with 4-hydrazinobenzenesulfonic acid, X-ray Diffraction (XRD) is crucial for probing changes in the material's crystal structure. The XRD pattern of graphene oxide exhibits a characteristic peak corresponding to its interlayer spacing. rsc.org After functionalization with HBS, a significant shift in this peak to a lower 2θ angle was observed, indicating a substantial increase in the interlayer distance (from 0.751 nm to 1.478 nm). rsc.org This expansion confirms that HBS molecules have intercalated between the graphene sheets, effectively exfoliating the material. rsc.org

Scanning Electron Microscopy (SEM) provides direct visual information about the surface topography and morphology of the material. SEM analysis was used to testify the successful preparation of HBS-reduced graphene oxide, complementing the findings from XRD and spectroscopic methods. rsc.org

Table 4: X-ray Diffraction Data for Graphene Oxide (GO) Before and After Functionalization with 4-Hydrazinobenzenesulfonic Acid (HBS-rGO)

Material 2θ (degrees) Interlayer Spacing (d-spacing) (nm)
Graphene Oxide (GO) 11.78 0.751
HBS-functionalized rGO 5.98 1.478

Data sourced from a study on 4-hydrazinobenzenesulfonic acid. rsc.org

Advanced Separation and Analytical Techniques for Reaction Mixture Analysis

The synthesis of this compound and its derivatives can result in complex mixtures containing the desired product, starting materials, intermediates, and by-products. Advanced separation techniques are essential for the analysis of these mixtures to ensure the purity of the final product and to monitor the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. The technique's high resolution, sensitivity, and speed make it an ideal choice for assessing the purity of chemical compounds.

In the case of hydrazinobenzenesulfonic acids, HPLC is a standard method for purity determination. For the positional isomer, 4-hydrazinobenzenesulfonic acid, a purity of at least 98.0% is often specified, as determined by HPLC. avantorsciences.comlgcstandards.com This indicates that a well-defined peak for the main component is expected, with minimal peaks for impurities.

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) can be used for real-time monitoring of reaction progress. rsc.org This powerful combination allows for the immediate quantification and identification of reaction components, providing valuable insights into reaction mechanisms and helping to optimize reaction conditions. Such a setup could be used to follow the synthesis of this compound, tracking the consumption of reactants and the formation of the product and any isomers.

Table 2: Typical HPLC Purity Specifications for Hydrazinobenzenesulfonic Acid Isomers

Compound Purity Specification (by HPLC)
4-Hydrazinobenzenesulfonic acid ≥98.0%
4-Hydrazinobenzenesulfonic acid hemihydrate ≥97.5%

This table is based on commercially available product specifications for the 4-isomer. avantorsciences.comthermofisher.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. The separation occurs in a narrow-bore fused-silica capillary. CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov

CE is particularly well-suited for the separation of isomers, which can be challenging for other techniques. By adding chiral selectors to the running buffer, CE can also be used for the separation of enantiomers. usp.org For instance, the separation of 2,3-allenoic acid enantiomers has been successfully achieved using cyclodextrin (B1172386) derivatives as chiral selectors in CE. nih.gov

Given its high resolving power, CE is a promising technique for the analysis of derivatives of this compound, especially for separating positional isomers or other closely related impurities that may be present in a reaction mixture. A study on the separation of metformin (B114582) and pioglitazone (B448) demonstrated that CE can offer better resolution and peak symmetry compared to HPLC for certain analytes. mdpi.com The development of a CE method for this compound would likely involve optimizing parameters such as the buffer pH, concentration, and the applied voltage to achieve the desired separation.

Future Research Directions and Emerging Areas for 2 Hydrazinobenzenesulfonic Acid

Development of Novel Organocatalytic Systems Incorporating Hydrazinobenzenesulfonic Acid Moieties

The distinct functionalities within 2-hydrazinobenzenesulfonic acid offer intriguing possibilities for the design of novel organocatalysts. The sulfonic acid group can act as a Brønsted acid site, while the hydrazine (B178648) group can participate in catalysis through nucleophilic attack or by forming reactive hydrazone intermediates. nih.govacs.org Research is moving towards creating sophisticated catalytic systems where these two groups work in synergy.

Future efforts will likely focus on:

Bifunctional Catalysis: Designing catalysts where the sulfonic acid activates an electrophile while the hydrazine group directs a nucleophile, enabling highly controlled and stereoselective reactions. Proline sulfonamide organocatalysts have already demonstrated high solubility and effectiveness in various reactions like aldol (B89426) and Michael additions. google.com

Chiral Scaffolds: Synthesizing chiral derivatives of this compound. Axially chiral sulfonic acids have been developed and shown to be effective in Brønsted acid catalysis, and their atropisomers can be stable at high temperatures. acs.org Incorporating a hydrazine moiety could lead to new classes of chiral organocatalysts for asymmetric synthesis.

Immobilized Catalysts: Grafting this compound or its derivatives onto solid supports, such as polymers or mesoporous silica. mdpi.com This approach combines the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation and reusability), aligning with green chemistry principles. The functionalization of materials with sulfonic acid groups has been shown to create effective solid acid catalysts for reactions like esterification. mdpi.com

Table 1: Potential Organocatalytic Applications and Mechanisms

Reaction TypeRole of Sulfonic Acid Group (-SO₃H)Role of Hydrazino Group (-NHNH₂)Potential Advantage
Asymmetric Aldol ReactionProtonates carbonyl, increasing electrophilicity.Forms chiral enamine/hydrazone intermediate.High enantioselectivity and yield. google.com
Michael AdditionActivates the α,β-unsaturated compound.Acts as a nucleophilic catalyst or directs the nucleophile.Enantioselective C-C bond formation. rsc.org
Diels-Alder ReactionLewis acid-like activation of the dienophile.Forms a reactive intermediate with the dienophile.Catalysis of cycloadditions with high stereocontrol. nih.govclockss.org

Exploration of Bio-orthogonal Reactions Utilizing the Hydrazino Functional Group

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The hydrazine functional group is a key player in this field due to its ability to react selectively with aldehydes and ketones to form stable hydrazone linkages. wikipedia.orgnih.govacs.org This reaction is a cornerstone of bioorthogonal ligation.

Emerging research in this area includes:

Cellular Imaging and Labeling: Using this compound derivatives tagged with fluorophores to label biomolecules that have been metabolically engineered to display ketone or aldehyde groups. The sulfonic acid group can enhance water solubility, a crucial factor for biological applications.

In Situ Drug Assembly: Developing prodrug strategies where two inactive fragments, one containing a hydrazine and the other an aldehyde, are designed to react and assemble into a potent drug molecule specifically at the target site. nih.gov

Multi-Component Labeling: The hydrazone ligation is known to be orthogonal to other major bioorthogonal reactions like copper-free click chemistry (SPAAC) and tetrazine ligations. frontiersin.orgresearchgate.net This allows for the simultaneous tracking of multiple biological targets. Future work could involve creating a derivative of this compound as part of a toolkit for triple-labeling experiments within a single cell. researchgate.net

Table 2: Characteristics of Hydrazone Ligation for Bio-orthogonal Applications

FeatureDescriptionRelevance of this compound
Reaction Partners Hydrazine reacts with an aldehyde or ketone. acs.orgThe compound's hydrazino group is the key reactive handle.
Selectivity Highly selective; aldehydes and ketones are rare in most biological contexts. acs.orgEnsures that the probe reacts only with its intended target.
Biocompatibility The reaction proceeds under physiological conditions (pH, temperature) without toxic catalysts. nih.govThe sulfonic acid group can improve aqueous solubility and biocompatibility.
Kinetics Reaction rates can be accelerated by catalysts like aniline. acs.orgThe intrinsic structure can be modified to tune reaction speed.
Orthogonality Compatible with other bioorthogonal reactions for multi-target analysis. researchgate.netescholarship.orgEnables complex experiments to study multiple biomolecular processes simultaneously.

Integration into Smart Materials and Responsive Systems

Smart materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions or molecules. mdpi.comresearchgate.net The dual functionality of this compound makes it an excellent candidate for incorporation into such systems.

A significant area of research is the functionalization of nanomaterials. For instance, the related compound 4-hydrazinobenzenesulfonic acid has been used to simultaneously reduce and functionalize graphene oxide (GO). mdpi.comnih.gov In this one-step process, the hydrazine group reduces the GO while the sulfonic acid group is grafted onto the graphene surface, dramatically improving its aqueous dispersibility from 0.58 mg/mL to 13.49 mg/mL. mdpi.comnih.gov This creates a hydrophilic, functionalized graphene (HBS-rGO) that can be integrated into polymer nanocomposites, such as epoxy resins, to modify their viscosity and other properties. mdpi.comnih.gov

Future directions include:

pH-Responsive Hydrogels: Incorporating the molecule into polymer backbones. The sulfonic acid group, being highly acidic, would be deprotonated over a wide pH range, while the basicity of the hydrazine group would be pH-dependent. This dual response could be used to control the swelling and collapse of hydrogels for applications in drug delivery or sensors.

Ion-Exchange Resins: Creating polymers functionalized with this compound. The sulfonic acid groups would provide cation-exchange capabilities, while the hydrazine groups could serve as binding sites for specific metal ions or as reactive handles for further modification.

Self-Healing Materials: Using the reversible formation of hydrazone cross-links. A polymer network containing this compound moieties could be cross-linked with dialdehyde (B1249045) molecules. Damage to the material could be repaired by the dynamic breaking and reforming of these hydrazone bonds.

Computational Design and Prediction of New Derivatives with Targeted Reactivities

Computational chemistry and machine learning are becoming indispensable tools for accelerating materials and catalyst discovery. nih.gov These methods allow for the in silico screening of vast numbers of potential molecules, predicting their properties and reactivities before committing to costly and time-consuming laboratory synthesis.

For this compound, computational approaches can guide research by:

Predicting Catalytic Activity: Using Density Functional Theory (DFT) to model reaction mechanisms and transition states for organocatalytic cycles involving derivatives of the compound. chemrxiv.org This can help identify which structural modifications would lead to lower activation energies and faster reaction rates.

Designing for Selectivity: Modeling the interaction between a chiral derivative and a substrate to predict the enantioselectivity of a potential asymmetric catalyst. This allows for the rational design of catalysts for specific stereochemical outcomes.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the reactivity or specific binding affinity of new derivatives. For example, models can be built to correlate molecular descriptors with electrophilicity or nucleophilicity, key parameters in both catalysis and bio-orthogonal reactions. uu.nl Machine learning models trained on reaction data can predict yields and help chemists select the best reagents and conditions for a desired transformation. nih.gov

Table 3: Computational Approaches for Designing this compound Derivatives

Computational MethodObjectivePredicted Property/OutcomeExample Application
Density Functional Theory (DFT)Elucidate reaction mechanisms.Transition state energies, reaction intermediates, activation barriers. chemrxiv.orgOptimizing a catalyst for a specific organic transformation.
Molecular DockingPredict binding modes and affinities.Binding energy, orientation in an active site.Designing a derivative as a specific enzyme inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with activity.Toxicity, reactivity, binding affinity. uu.nlScreening a virtual library for derivatives with low toxicity and high reactivity.
Machine Learning (e.g., BERT models)Predict reaction outcomes from large datasets.Reaction yield, optimal reagents, success probability. nih.govSuggesting optimal synthesis conditions for a novel derivative.

Sustainable Synthesis Routes and Process Intensification

Traditional methods for aromatic sulfonation and the synthesis of hydrazine derivatives often involve harsh conditions, stoichiometric reagents, and multiple complex steps. wikipedia.orgsulfonic-acid.com Green chemistry principles demand the development of more efficient and environmentally benign synthetic routes. Process intensification, which focuses on developing smaller, safer, and more energy-efficient manufacturing processes, is key to this effort. cetjournal.it

Future research will focus on improving the synthesis of this compound through:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent use, waste generation, and processing time. Improved one-pot methods for the synthesis of 4-hydrazinobenzenesulfonic acid from p-aminobenzenesulfonic acid have already been developed, avoiding the isolation of the unstable diazonium salt intermediate. guidechem.comguidechem.com

Process Intensification with Microreactors: Using microreactors or continuous flow reactors for the diazotization and reduction steps. These systems offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety and yield. cetjournal.itasiachmical.com Falling film reactors, for example, can achieve high conversion rates in sulfonation with very short residence times. asiachmical.com

Greener Reagents and Solvents: Investigating the use of less hazardous reducing agents to replace options like zinc dust or sodium sulfite (B76179) and exploring the use of aqueous solvent systems to minimize the use of volatile organic compounds.

Table 4: Comparison of Synthetic Methodologies for Hydrazinobenzenesulfonic Acid

MethodologyTraditional ApproachSustainable/Intensified ApproachKey Benefit
Reactor Type Large batch reactor.Continuous flow microreactor or tubular reactor. cetjournal.itEnhanced safety, better temperature control, higher throughput.
Process Steps Separate diazotization, isolation, and reduction steps. prepchem.comOne-pot synthesis without isolating intermediates. guidechem.comReduced waste, lower solvent usage, improved process efficiency.
Energy Input Conventional heating/cooling.Ultrasonication. scirp.orgRate acceleration, potentially lower bulk temperature, higher yields.
Waste Management Significant aqueous and solid waste.Recycling of water via evaporation or reverse osmosis. asiachmical.comMinimized environmental impact and reduced operational costs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydrazinobenzenesulfonic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation followed by hydrazine substitution. For benzenesulfonic acid derivatives, controlled sulfonation conditions (e.g., using sulfuric acid at 80–100°C) and stoichiometric hydrazine addition under inert atmospheres minimize side reactions. Purification via recrystallization in ethanol/water mixtures (1:1 v/v) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
  • Key Data :

ParameterOptimal Condition
Sulfonation Temp80–100°C
Hydrazine Ratio1.2 equivalents
PurificationEthanol/water recrystallization

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonic acid (-SO3H) groups via peaks at 1030–1230 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching).
  • NMR : ¹H NMR (D2O) shows aromatic protons at δ 7.2–8.1 ppm and hydrazine NH2 signals at δ 4.5–5.0 ppm.
  • Mass Spectrometry : ESI-MS in negative mode identifies molecular ion [M-H]⁻. Cross-reference with NIST databases for validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (WGK 3 hazard classification).
  • Avoid contact with oxidizing agents to prevent exothermic reactions.
  • Store in airtight containers at 4°C to minimize hydrazine degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or hydration states. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare results with computational models (DFT calculations) to validate assignments .

Q. What experimental strategies optimize reaction yields in hydrazine-functionalized sulfonic acid derivatives?

  • Methodological Answer :

  • Catalysis : Use Pd/C or Cu(I) catalysts to accelerate hydrazine coupling.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Kinetic Studies : Monitor reaction kinetics via in-situ FT-IR to identify rate-limiting steps .

Q. How do structural modifications of this compound influence its biological interactions?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., methyl, nitro) at the benzene ring and evaluate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Toxicity Screening : Use in vitro assays (e.g., HEK293 cell viability) to assess cytotoxicity. Reference analogs like 4-chloromercuribenzenesulfonic acid for comparative toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability discrepancies may stem from pH variations or trace metal contaminants. Conduct accelerated stability studies under controlled pH (4–7) and chelate metal ions using EDTA. Analyze degradation products via HPLC-MS to identify hydrolysis pathways .

Comparative Properties Table

CompoundKey Functional GroupsUnique ApplicationsStability Challenges
This compound-SO3H, -NHNH2Catalyst in heterocycle synthesisHydrazine oxidation in air
Sodium Benzenesulfonate-SO3NaSurfactant, ion-exchange resinHygroscopicity
4-Chloromercuribenzenesulfonic Acid-SO3H, -HgClBiochemical tool (protein binding)High toxicity
Adapted from benzenesulfonic acid derivative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.